Dihydro-5-azacytidine (acetate)
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Overview
Description
Dihydro-5-azacytidine (acetate) is a nucleoside analog that integrates into DNA and inhibits DNA methylation. This compound exhibits significant antitumor activity and is used primarily in scientific research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-5-azacytidine (acetate) is synthesized through a series of chemical reactions involving nucleoside analogs. The synthetic route typically involves the incorporation of the compound into DNA, which inhibits DNA methylation . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of dihydro-5-azacytidine (acetate) involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-azacytidine (acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
Dihydro-5-azacytidine (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a nucleoside analog in studies involving DNA synthesis and methylation.
Biology: Investigated for its role in DNA methylation and gene expression regulation.
Medicine: Explored for its potential therapeutic applications in treating cancers, particularly leukemias and myelodysplastic syndromes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Dihydro-5-azacytidine (acetate) exerts its effects by incorporating into DNA and inhibiting DNA methylation. This inhibition disrupts the normal methylation process, leading to changes in gene expression and cellular function. The compound targets DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, thereby preventing the methylation of cytosine residues .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog with similar DNA methylation inhibition properties.
Decitabine: A related compound used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in chemotherapy for certain cancers .
Uniqueness
Dihydro-5-azacytidine (acetate) is unique due to its hydrolytic stability and its ability to cause significant DNA hypomethylation. This makes it particularly effective in experimental settings for studying DNA methylation and its effects on gene expression .
Properties
Molecular Formula |
C10H18N4O7 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
acetic acid;6-amino-3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O5.C2H4O2/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;1-2(3)4/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H3,(H,3,4)/t3-,4+,5?,6-;/m1./s1 |
InChI Key |
QJEIZSHIQUKGRJ-MCOUXGAQSA-N |
Isomeric SMILES |
CC(=O)O.C1N=C(NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
CC(=O)O.C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
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